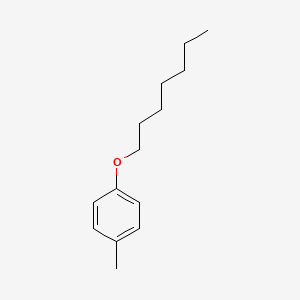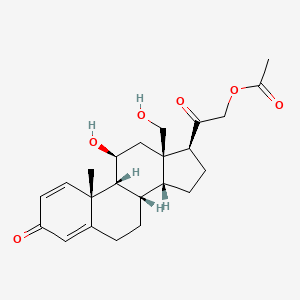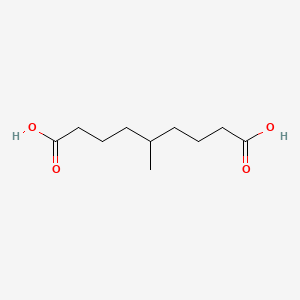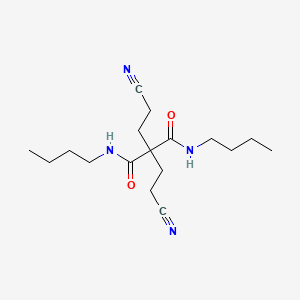![molecular formula C19H14S B14613373 2-[(1H-Inden-3-yl)sulfanyl]naphthalene CAS No. 60092-41-3](/img/structure/B14613373.png)
2-[(1H-Inden-3-yl)sulfanyl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1H-Inden-3-yl)sulfanyl]naphthalene is an organic compound that features a naphthalene ring system bonded to an indenyl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Inden-3-yl)sulfanyl]naphthalene typically involves the reaction of 3-mercaptoindene with a naphthalene derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution on a halogenated naphthalene compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-[(1H-Inden-3-yl)sulfanyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the naphthalene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
2-[(1H-Inden-3-yl)sulfanyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[(1H-Inden-3-yl)sulfanyl]naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 2-[(1H-Indol-3-yl)sulfanyl]naphthalene
- 2-[(1H-Benzimidazol-2-yl)sulfanyl]naphthalene
- 2-[(1H-Pyrrol-3-yl)sulfanyl]naphthalene
Uniqueness
2-[(1H-Inden-3-yl)sulfanyl]naphthalene is unique due to the presence of the indenyl group, which imparts distinct electronic and steric properties compared to other similar compounds
特性
CAS番号 |
60092-41-3 |
|---|---|
分子式 |
C19H14S |
分子量 |
274.4 g/mol |
IUPAC名 |
2-(3H-inden-1-ylsulfanyl)naphthalene |
InChI |
InChI=1S/C19H14S/c1-2-7-16-13-17(11-9-14(16)5-1)20-19-12-10-15-6-3-4-8-18(15)19/h1-9,11-13H,10H2 |
InChIキー |
GFQQWOZPFHPWCB-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C2=CC=CC=C21)SC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
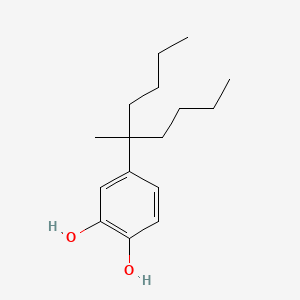

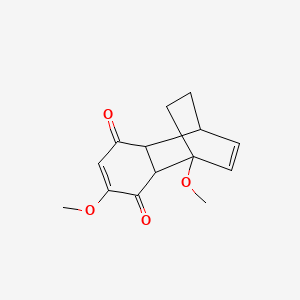
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
